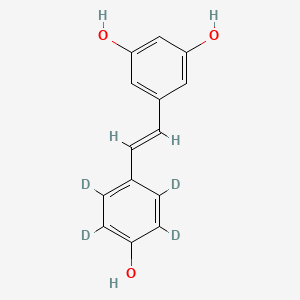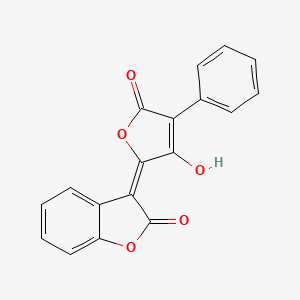
Calycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calycin is a member of benzofurans.
Calycin is a natural product found in Podostictina pickeringii, Pseudocyphellaria coronata, and other organisms with data available.
Scientific Research Applications
Antibacterial Modulating Activity
Calycin has been studied for its potential in enhancing antibacterial effects. In one study, a compound isolated from Hymenocrater calycinus, identified as 3-(3, 4- dihydroxyphenyl) lactic acid 2-O-quinic acid, demonstrated the ability to enhance the antibacterial effect of various antibiotics against Staphylococcus aureus and Escherichia coli. This suggests Calycin's potential role in association with antibiotics for improved antibacterial activity (Gohari et al., 2010).
Potential Against COVID-19
Calycin has been identified as a potential inhibitor of COVID-19. A study involving virtual screening of lichen compounds against the SARS-CoV-2 Main protease found Calycin to have inhibitory activity. This highlights its potential as a starting point for developing antiviral agents against SARS-CoV-2 (Joshi et al., 2020).
Antitumor Antibiotics
Calicheamicin, a member of the enediyne class of antitumor antibiotics, has been studied for its ability to bind to DNA and induce apoptosis. Its clinical employment as an immunoconjugate to antibodies, such as against CD33 in gemtuzumab ozogamicin, shows its significance in cancer treatment. The study demonstrates its Bax-dependent mechanism of inducing apoptosis in cancer cells (Prokop et al., 2003).
Interaction with Lipid-Binding Proteins
A study on human calycins (lipid-binding proteins) revealed their affinity for various drugs, including Calycin. The research suggests biological implications of this interaction in drug delivery and distribution in human tissues, highlighting the significance of Calycin in pharmacological applications (Beringhelli et al., 2015).
Anti-Aging and Anti-Tyrosinase Activity
Hypericum calycinum, containing Calycin, has shown potential in anti-aging and anti-tyrosinase activities. This study demonstrates its effectiveness in inhibiting enzymes related to aging and skin-whitening, suggesting its use in cosmeceuticals for topical applications (Ersoy et al., 2019).
properties
CAS RN |
10091-92-6 |
|---|---|
Product Name |
Calycin |
Molecular Formula |
C18H10O5 |
Molecular Weight |
306.273 |
IUPAC Name |
(3E)-3-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-1-benzofuran-2-one |
InChI |
InChI=1S/C18H10O5/c19-15-13(10-6-2-1-3-7-10)17(20)23-16(15)14-11-8-4-5-9-12(11)22-18(14)21/h1-9,19H/b16-14+ |
InChI Key |
CGRCGRBHNKRILW-JQIJEIRASA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=C3C4=CC=CC=C4OC3=O)OC2=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



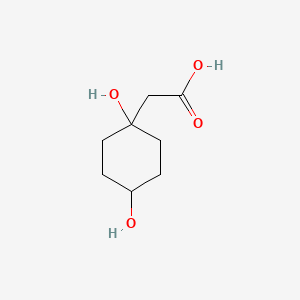
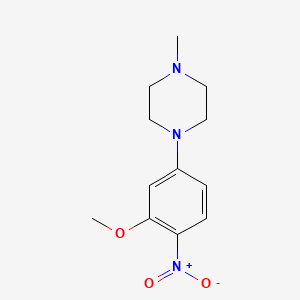

![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)
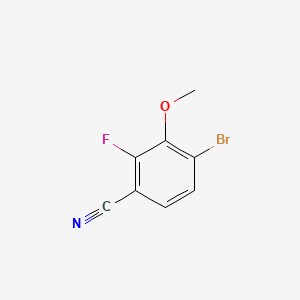
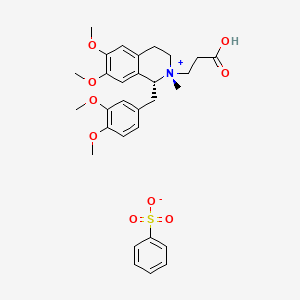
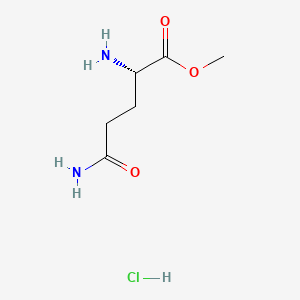
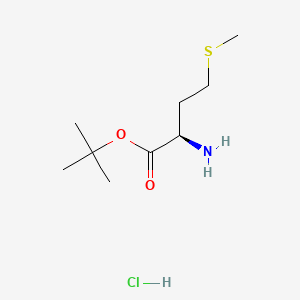
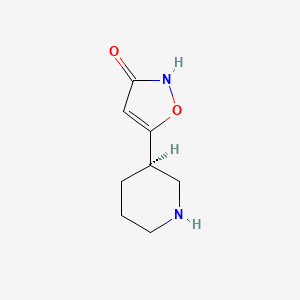
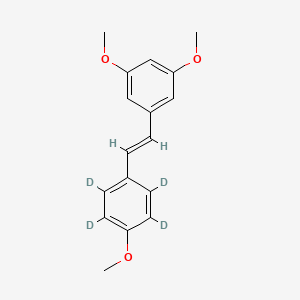
![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)
